molecular formula C10H19NO2 B13305840 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

Cat. No.: B13305840
M. Wt: 185.26 g/mol
InChI Key: CBKDWDGZWNXSBK-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclohexanol, a six-membered ring alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol derivatives under specific conditions. One common method involves the nucleophilic substitution of an azetidine derivative with a cyclohexanol derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the azetidine ring can produce cyclohexylamine derivatives .

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing functional groups, potentially modulating the activity of target proteins. The cyclohexanol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and cyclohexanol derivatives, such as:

Uniqueness

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is unique due to its combination of an azetidine ring and a cyclohexanol moiety. This dual functionality provides a versatile platform for the development of new compounds with diverse applications in medicinal chemistry, materials science, and chemical biology .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)7-13-9-5-11-6-9/h8-12H,1-7H2

InChI Key

CBKDWDGZWNXSBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)COC2CNC2)O

Origin of Product

United States

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